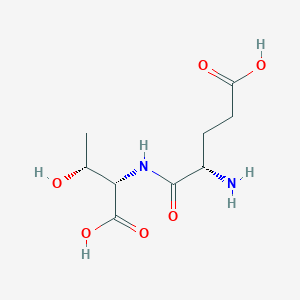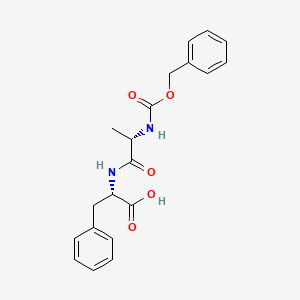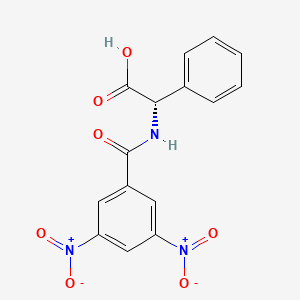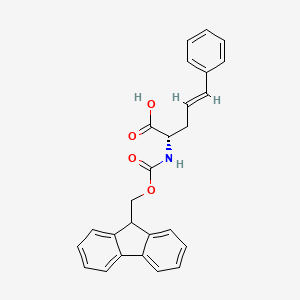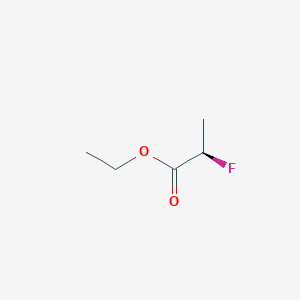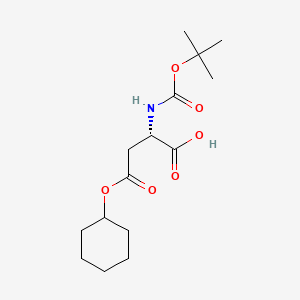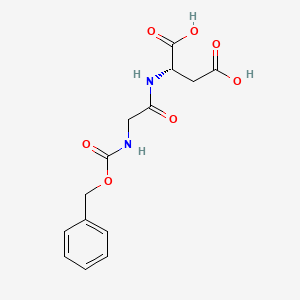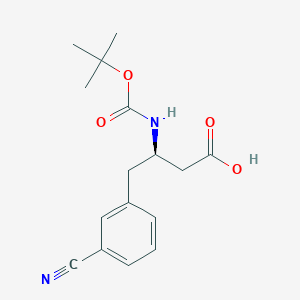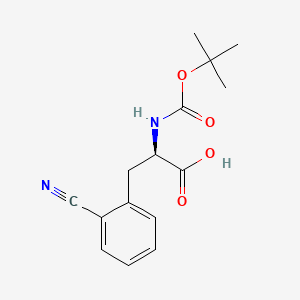
N-(2-phenylethyl)propan-2-amine
概要
説明
N-(2-phenylethyl)propan-2-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by a phenyl group attached to an ethyl chain, which is further connected to a propan-2-amine group
作用機序
Target of Action
Similar compounds, such as amphetamines and their derivatives, are known to interact with various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenethylamines, which typically work by increasing the concentration of certain neurotransmitters in the nervous system .
Biochemical Pathways
Phenethylamines typically affect pathways related to the synthesis, release, and reuptake of various neurotransmitters .
Pharmacokinetics
It’s known that the compound is soluble in ethanol, methanol, and chloroform but is practically insoluble in water. This could potentially impact its bioavailability.
Result of Action
Similar compounds are known to have significant effects on neurotransmitter systems, potentially leading to changes in mood, cognition, and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)propan-2-amine. For instance, the compound’s solubility characteristics suggest that it may be more effective in certain environments (e.g., where ethanol, methanol, or chloroform are present) compared to others (e.g., aqueous environments).
生化学分析
Biochemical Properties
N-(2-phenylethyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function . For instance, it has been reported to interact with transaminases, a class of enzymes that catalyze the transfer of an amino group from one molecule to another . The nature of these interactions is complex and often involves changes in the conformation and activity of the interacting proteins .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of transaminase activity, this compound can influence the synthesis of certain amino acids, thereby affecting protein synthesis and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can bind to transaminases and modulate their activity, leading to changes in the synthesis of certain amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it can influence the activity of transaminases, thereby affecting the metabolism of certain amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions:
Gabriel Synthesis: This method involves the use of phthalimide as a protected amine.
Reductive Amination: This method involves the reaction of a ketone with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN) to form the amine.
Industrial Production Methods: The industrial production of N-(2-phenylethyl)propan-2-amine typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of immobilized whole-cell biocatalysts with transaminase activity has also been explored for the synthesis of enantiopure derivatives .
化学反応の分析
Types of Reactions:
Oxidation: N-(2-phenylethyl)propan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-phenylethyl)propan-2-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound has been studied for its potential biological activities, including its interaction with various receptors and enzymes .
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals .
類似化合物との比較
Phenethylamine: A simple amine with a similar structure but lacking the propan-2-amine group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but with additional methyl groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the amine nitrogen.
Uniqueness: N-(2-phenylethyl)propan-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets compared to other phenethylamines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
N-(2-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAEWJKFXEUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436223 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52007-97-3 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


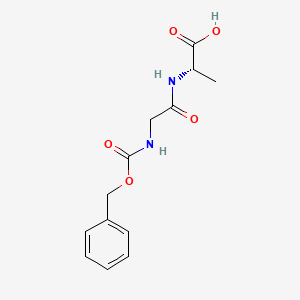
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
